molecular formula C10H11N3O B013793 N-Nitrosoanatabin CAS No. 887407-16-1

N-Nitrosoanatabin

Katalognummer: B013793
CAS-Nummer: 887407-16-1
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: ZJOFAFWTOKDIFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

N-Nitrosoanatabine (NAT) is a member of the class of tobacco-specific nitrosamines (TSNAs) . TSNAs are carcinogenic compounds formed through the burning, curing, and fermentation of tobacco leaves .

Mode of Action

Metabolic activation is required to convert them into alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .

Biochemical Pathways

The formation of NAT and other TSNAs mainly results from the nitrosation of their precursor amines in tobacco . They can also be formed by nitrosation of nicotine, the overwhelmingly abundant tobacco alkaloid .

Pharmacokinetics

It’s known that the biological half-lives for nitrosamines like nnn and nat were found to be 184 and 540 minutes respectively in a study conducted on f344 rats . A relatively short biological half-life for the TSNAs suggests a correlation with carcinogenic potency .

Result of Action

It’s known that nitrosamines generally cause dna damage, leading to mutations and cancer . NAT, classified in the third group of carcinogens, belongs to the class of TSNAs .

Action Environment

The levels of NAT in tobacco can vary and significantly correlate to the amount of nitrate in tobacco . NAT is produced together with N′-nitrosonornicotine [NNN] and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone [NNK]) in tobacco . The environment in which NAT acts is primarily within the body of a tobacco user, where it can cause harmful effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Nitrosoanatabine is typically synthesized through the nitrosation of anatabine. This process involves the reaction of anatabine with nitrosating agents such as nitrous acid (HNO2) or other nitrosyl sources like N2O4, NOCl, or RONO . The reaction is generally carried out under acidic conditions to facilitate the formation of the nitroso group.

Industrial Production Methods

Industrial production of N-Nitrosoanatabine follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of anatabine with nitrosating agents in a suitable solvent under monitored conditions to ensure the purity and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitrosoanatabine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different nitroso derivatives, reduced forms of anatabine, and substituted anatabine compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Nitrosoanatabine is unique among these compounds due to its specific formation from anatabine and its distinct chemical properties. While all these compounds are tobacco-specific nitrosamines and share similar carcinogenic properties, N-Nitrosoanatabine’s formation and specific interactions with biological molecules set it apart .

Biologische Aktivität

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) that has garnered attention due to its potential biological activity, particularly in relation to carcinogenicity. This article explores the biological activity of NAT, including its metabolic pathways, carcinogenic potential, and interactions with other compounds.

Overview of N-Nitrosoanatabine

NAT is formed through the nitrosation of anatabine, a minor alkaloid found in tobacco. It is one of several TSNAs that are prevalent in tobacco products and smoke. The biological activity of NAT is primarily linked to its potential carcinogenic effects, which have been studied in various experimental models.

The metabolism of N-Nitrosoanatabine involves cytochrome P450 enzymes, particularly CYP2A13, which plays a crucial role in its bioactivation. Studies have shown that NAT can inhibit the metabolism of other potent TSNAs like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), suggesting a complex interplay among tobacco-specific nitrosamines during metabolic activation .

Table 1: Comparison of TSNA Metabolic Pathways

TSNAMetabolizing EnzymeKey MetabolitesCarcinogenic Potential
NNKCYP2A13NNAL, NNNHigh
NNNCYP2A6Various metabolitesHigh
NATCYP2A13UnknownLow

Carcinogenic Potential

The carcinogenic potential of NAT has been assessed through various studies. While NAT is structurally similar to other more potent TSNAs, evidence suggests that it exhibits lower carcinogenic activity in rodent models. For example, studies indicate that NAT does not induce tumors in rats when administered at doses comparable to those used for other TSNAs like NNN and NNK . However, it has been shown to enhance the carcinogenic effects of other agents when combined with viral infections such as the herpes simplex virus (HSV), indicating a possible synergistic effect .

Case Studies and Experimental Findings

Several case studies have examined the role of NAT in tobacco-related diseases:

  • Synergistic Effects with HSV : Research demonstrated that co-exposure to NAT and HSV significantly increased cell transformation rates compared to exposure to either agent alone. This suggests that while NAT may not be highly carcinogenic on its own, it can contribute to cancer risk when combined with other factors .
  • In Vivo Studies : In rodent models, NAT has been shown to produce DNA adducts, which are critical indicators of potential carcinogenicity. However, the incidence of tumors directly attributable to NAT remains low compared to other TSNAs .
  • Human Exposure Studies : Epidemiological studies have linked higher levels of TSNAs, including NAT, to increased cancer risk among smokeless tobacco users. However, the specific contribution of NAT alone remains unclear due to the presence of multiple nitrosamines in tobacco products .

Eigenschaften

IUPAC Name

3-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFAFWTOKDIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868005
Record name 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-16-1
Record name 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 887407-16-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosoanatabine
Reactant of Route 2
N-Nitrosoanatabine
Reactant of Route 3
N-Nitrosoanatabine
Reactant of Route 4
N-Nitrosoanatabine
Reactant of Route 5
N-Nitrosoanatabine
Reactant of Route 6
N-Nitrosoanatabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.